methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18018546
InChI: InChI=1S/C6H9FO3/c1-9-5(8)4-3-6(4,7)10-2/h4H,3H2,1-2H3/t4-,6+/m0/s1
SMILES:
Molecular Formula: C6H9FO3
Molecular Weight: 148.13 g/mol

methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate

CAS No.:

Cat. No.: VC18018546

Molecular Formula: C6H9FO3

Molecular Weight: 148.13 g/mol

* For research use only. Not for human or veterinary use.

methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate -

Specification

Molecular Formula C6H9FO3
Molecular Weight 148.13 g/mol
IUPAC Name methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate
Standard InChI InChI=1S/C6H9FO3/c1-9-5(8)4-3-6(4,7)10-2/h4H,3H2,1-2H3/t4-,6+/m0/s1
Standard InChI Key KSQFZAJXSLCDEQ-UJURSFKZSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@]1(OC)F
Canonical SMILES COC(=O)C1CC1(OC)F

Introduction

Methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopropane ring structure. This compound incorporates a fluorine atom and a methoxy group at the second carbon of the cyclopropane ring, alongside a carboxylate ester functional group at the first carbon. This specific molecular arrangement contributes to its distinct chemical properties and potential applications in various scientific fields.

Synthesis

The synthesis of methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate typically involves:

  • Cyclopropanation Reactions: Formation of the cyclopropane ring using diazo compounds and olefins.

  • Selective Substitution: Introduction of fluorine and methoxy groups via nucleophilic substitution or electrophilic addition.

  • Esterification: Conversion of carboxylic acid intermediates into methyl esters.

These steps require precise control over reaction conditions to ensure stereochemical specificity.

Applications

Methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate has potential applications in:

  • Medicinal Chemistry:

    • The compound's fluorine atom enhances metabolic stability and bioavailability, making it a candidate for drug development.

    • Its cyclopropane ring can serve as a rigid scaffold for designing enzyme inhibitors or receptor ligands.

  • Organic Synthesis:

    • Acts as an intermediate in synthesizing more complex molecules.

    • Useful in studying stereoselective reactions due to its well-defined chirality.

  • Biological Studies:

    • Investigations into its interactions with proteins, enzymes, or nucleic acids could reveal therapeutic potential.

    • Its fluorinated structure may contribute to unique pharmacokinetic profiles.

Comparison with Related Compounds

To understand its uniqueness, methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate can be compared to structurally similar compounds:

Compound NameUnique Features
Methyl (1R,2R)-2-fluoro-2-methoxycyclopropane...Different stereochemistry at carbons 1 and 2
Methyl (1S,2R)-2-fluoro-2-(1-methylcyclopropyl)...Additional methyl group on cyclopropyl
Methyl (1S,2S)-3-fluoro-3-methoxycyclopropane...Fluorine at carbon 3 instead of carbon 2

These variations in substituent positions and stereochemistry significantly influence their chemical reactivity and biological activities.

Research Directions

While methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate exhibits promising characteristics, further studies are necessary to:

  • Elucidate its biological activity through in vitro and in vivo experiments.

  • Investigate its pharmacological profile for potential therapeutic applications.

  • Explore its reactivity in organic transformations for broader synthetic utility.

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